molecular formula C20H26Cl2N2O6 B556021 Dicarboxidine dihydrochloride CAS No. 56455-90-4

Dicarboxidine dihydrochloride

Cat. No. B556021
CAS RN: 56455-90-4
M. Wt: 461.3 g/mol
InChI Key: ZTTWHZHBPDYSQB-GFCCVEGCSA-N
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Description

Dicarboxidine dihydrochloride is a heterocyclic organic compound . It is used as a chromogen for detecting N-t-BOC amino acids, peptides, and barbiturates by TLC . It is also an alternative to conventional benzidine reagents as a peroxidase substrate .


Molecular Structure Analysis

The molecular weight of Dicarboxidine dihydrochloride is 461.34 g/mol . Its molecular formula is C20H24N2O6·2HCl . The InChI Key is BABQSVIBQAEEQX-UHFFFAOYSA-N .


Chemical Reactions Analysis

Dicarboxidine dihydrochloride is used as a chromogen for detecting N-t-BOC amino acids, peptides, and barbiturates by TLC . It is an alternative to conventional benzidine reagents as a peroxidase substrate .


Physical And Chemical Properties Analysis

Dicarboxidine dihydrochloride has a boiling point of 677.3ºC at 760mmHg . Its flash point is 363.4ºC . It has 8 H-Bond acceptors and 6 H-Bond donors .

Scientific Research Applications

Carcinogenic Activity

Dicarboxidine dihydrochloride was studied for its possible carcinogenic activity. Chronic experiments on rats and mice showed that the substance led to the development of sarcomas at the injection site and tumors in other organs in rats, but it had no appreciable effect on mice. The findings suggested an insignificant carcinogenic activity of dicarboxidine dihydrochloride, considering the late appearance of tumors and the induction of tumors only in one species of animals (Pliss & Vol'fson, 1979).

Neurohistochemistry

Dicarboxidine dihydrochloride's derivative, Tetramethyl benzidine (TMB), a non-carcinogenic chromogen, demonstrated superior sensitivity for visualizing neural afferents and efferents compared to benzidine dihydrochloride. TMB was observed to have an enhanced sensitivity, particularly in demonstrating retrograde transport, and provided superior morphology and sensitivity in neurohistochemical studies (Mesulam, 1978).

Antimicrobial Activity

The combined chemistry of silver carboxylate and chlorhexidine gluconate, related to dicarboxidine dihydrochloride, showed promise in surgical antisepsis and wound care. It demonstrated deep skin penetration, extended elution, and broad-spectrum antimicrobial activity against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Cutibacterium acnes. This combination was found to be significantly more efficacious than other antimicrobial sutures in preventing surgical site infections (Garcia et al., 2022).

Anticariogenic Activity

Alexidine salts, including alexidine dihydrochloride, were compared to chlorhexidine and sodium fluoride for their anticariogenic activity. The study concluded that alexidine salts are comparable in cariostatic activity to chlorhexidine. It was noted that tooth staining accompanying the use of bisbiguanides can be reduced by adjusting the concentration of the drug and its frequency of application (Curtis & Dooley, 1979).

Neurological Impact

A study investigating the effects of cyclic dicarboxylic acids, including dicarboxidine dihydrochloride, found that certain dicarboxylic acids selectively antagonized the excitation evoked by N-methyl-D-aspartate (NMDA) without affecting responses to other excitatory amino acids. This suggests potential physiological interest in these compounds, possibly as a potential endogenous excitant in the nervous system or in receptor pharmacology studies (Birley et al., 1982).

Safety And Hazards

Dicarboxidine dihydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of this compound . If it comes in contact with skin or eyes, it should be washed off with plenty of soap and water .

Relevant Papers

  • “The assay of peroxidases by means of dicarboxidine on enzyme-linked immunosorbent assay level” by K G Paul et al .
  • “Dicarboxidine [gamma, gamma’- (4,4’-diamino-3,3’-biphenylylenedioxy)dibutyric acid] dihydrochloride as a chromogen for the detection of barbiturates, meprobamate and some other sedatives on thin-layer chromatograms” by C M Svahn et al .
  • “Quantitative determination of plasma hemoglobin using dicarboxidine” by B Swolin et al .

properties

IUPAC Name

4-[2-amino-5-[4-amino-3-(3-carboxypropoxy)phenyl]phenoxy]butanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6.2ClH/c21-15-7-5-13(11-17(15)27-9-1-3-19(23)24)14-6-8-16(22)18(12-14)28-10-2-4-20(25)26;;/h5-8,11-12H,1-4,9-10,21-22H2,(H,23,24)(H,25,26);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABQSVIBQAEEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)OCCCC(=O)O)OCCCC(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Cl2N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34915-18-9 (Parent)
Record name Dicarboxidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056455904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10205004
Record name Dicarboxidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicarboxidine dihydrochloride

CAS RN

56455-90-4
Record name Dicarboxidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056455904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicarboxidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dicarboxidine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
K Gröningsson - Analyst, 1979 - pubs.rsc.org
… Dissolve 3.3 g of dicarboxidine dihydrochloride in 1000 ml of 3 x 10-3 M hydrochloric acid; this solution is stable for several days. Standard chlorine solutions. Prepare a stock solution of …
Number of citations: 3 pubs.rsc.org
TM Li, R Chen, S Leeder, SN Stiso, NC Sizto… - Analytical …, 1987 - Elsevier
… (Clifton, NJ): L-ascorbic acid (reagent grade) was purchased from Eastman-Kodak (Rochester, NY); dicarboxidine dihydrochloride was obtained from Kabi (Stockholm, Sweden): 2,6…
Number of citations: 7 www.sciencedirect.com
S Handtke, D Albrecht, D Zühlke, A Otto, D Becher… - Microbial Cell …, 2017 - Springer
… Right before starting the assay, a working solution of 25 µg/ml lactoperoxidase and 0.5 M dicarboxidine dihydrochloride (both Sigma-Aldrich) was prepared. To determine the …
Number of citations: 3 link.springer.com
J Villegas - 2006 - open.library.ubc.ca
… mM sodium phosphate buffer pH 7.2 and 250 uM dicarboxidine substrate solution (diluted from a 250 mM stock solution prepared by dissolving 0.012 g of dicarboxidine dihydrochloride…
Number of citations: 3 open.library.ubc.ca
PAOF YEAST - 2006 - collectionscanada.gc.ca
Understanding the peroxidase activity of cytochrome c is essential for the development of potential applications of this useful property in diagnostics, chemical synthesis and …
Number of citations: 2 www.collectionscanada.gc.ca

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